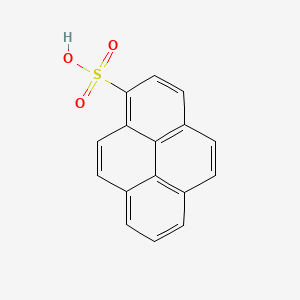

1-Pyrenesulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOBKMWCBFOUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181186 | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26651-23-0 | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26651-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026651230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Pyrenesulfonic Acid: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and key applications of 1-pyrenesulfonic acid. This fluorescent probe is a valuable tool in various scientific disciplines, particularly in biophysical studies and materials science.

Core Chemical and Physical Properties

This compound and its derivatives are characterized by the fluorescent pyrene core functionalized with a strongly acidic sulfonic acid group. This combination of a hydrophobic aromatic system and a hydrophilic moiety imparts unique properties to the molecule. The data presented below is for the acid, its hydrate, and its common sodium salt form.

Table 1: General Chemical Properties

| Property | This compound | This compound Hydrate | This compound Sodium Salt |

| Molecular Formula | C₁₆H₁₀O₃S[1][2][3][4] | C₁₆H₁₂O₄S[5] | C₁₆H₉NaO₃S |

| Molecular Weight | 282.31 g/mol [1][2][3][4] | 300.3 g/mol [5] | 304.30 g/mol |

| CAS Number | 26651-23-0[1][2][3][4] | 654055-00-2[5] | 59323-54-5 |

Table 2: Physical Properties

| Property | Value | Notes |

| Melting Point | 125-129 °C (hydrate)[4]; 182-184 °C (anhydrous, with decomposition)[6]; 233-236 °C (sodium salt)[7] | The anhydrous acid decomposes upon melting. |

| Boiling Point | Decomposes before boiling. | Not applicable due to thermal instability. |

| pKa | ~ -2.8 (estimated) | An experimental pKa value is not readily available. This estimate is based on the pKa of similar aromatic sulfonic acids like p-toluenesulfonic acid. |

| Appearance | Yellowish solid |

Table 3: Solubility Data (for this compound Sodium Salt)

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | ~10 mg/mL | [8] |

| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [8] |

| Ethanol | ~1 mg/mL | [8] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Partially soluble | [8] |

| Water | Soluble | The sulfonic acid group imparts water solubility. |

Table 4: Spectroscopic Properties (for this compound Sodium Salt)

| Property | Wavelength (nm) | Notes | Reference |

| UV-Vis Absorption Maxima (λmax) | 233, 243, 245, 266, 277, 316, 329, 375 | In solution. | [8] |

| Fluorescence Excitation Maximum (λex) | 346 | In solution. | [8] |

| Fluorescence Emission Maximum (λem) | 376 | In methanol. | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as a general protocol for its application in fluorescence quenching assays.

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic sulfonation of pyrene.

Materials:

-

Pyrene

-

Concentrated sulfuric acid (98%)

-

Nitrobenzene

-

Benzene

-

Concentrated hydrochloric acid

-

Ice

Procedure: [6]

-

In a fume hood, dissolve 5 g of pyrene in 10-20 mL of nitrobenzene with stirring.

-

Slowly add 4 mL of concentrated sulfuric acid to the pyrene solution.

-

Heat the mixture to 40-50 °C and stir for 1 hour.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the crude this compound and wash the solid with benzene.

-

Further wash the solid with concentrated hydrochloric acid to remove any remaining impurities.

-

The crude acid can be purified by recrystallization.

References

- 1. chem.uzh.ch [chem.uzh.ch]

- 2. CN105272886A - Preparing method of 8-hydroxy-1,3,6-pyrene trisulphonic acid sodium salt - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C16H10O3S | CID 101009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Interaction between this compound and albumin: Moving inside the protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design strategies for organelle-selective fluorescent probes: where to start? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. edinst.com [edinst.com]

A Technical Guide to the Synthesis and Purification of 1-Pyrenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for 1-pyrenesulfonic acid, a vital fluorescent probe and intermediate in chemical synthesis. This document details established experimental protocols, presents quantitative data for comparison, and offers visual workflows to aid in laboratory application.

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic sulfonation of pyrene. This reaction can be controlled to yield the mono-sulfonated product, this compound, or can proceed to form polysulfonated derivatives.

Monosulfonation of Pyrene

Direct sulfonation of pyrene with concentrated sulfuric acid or sulfur trioxide complexes can selectively yield this compound. The reaction is typically carried out in an organic solvent to control the reaction rate and improve selectivity.

Experimental Protocol: Monosulfonation of Pyrene with Concentrated Sulfuric Acid [1]

-

Dissolution: Dissolve 5 grams of pyrene in 10-20 mL of nitrobenzene in a reaction flask equipped with a stirrer.

-

Addition of Sulfonating Agent: While stirring, add 4 mL of concentrated sulfuric acid (a 3-fold theoretical excess) to the pyrene solution.

-

Reaction: Heat the mixture to 40-50°C and stir for 1 hour.

-

Isolation of Crude Product: After the reaction, filter the mixture to collect the precipitated this compound.

-

Washing: Wash the crude product sequentially with benzene and then with concentrated hydrochloric acid.

-

Drying: Dry the product to obtain crude this compound. The yield of the crude acid is reported to be almost theoretical.[1]

Table 1: Summary of Monosulfonation of Pyrene

| Parameter | Value | Reference |

| Starting Material | Pyrene | [1] |

| Sulfonating Agent | Concentrated Sulfuric Acid | [1] |

| Solvent | Nitrobenzene | [1] |

| Reaction Temperature | 40-50°C | [1] |

| Reaction Time | 1 hour | [1] |

| Reported Yield | Nearly theoretical (crude) | [1] |

Polysulfonation of Pyrene

Further sulfonation of pyrene or this compound with stronger sulfonating agents like fuming sulfuric acid (oleum) or liquid sulfur trioxide leads to the formation of di-, tri-, and tetra-sulfonated pyrene derivatives. A common example is the synthesis of 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt (PTSA).

Experimental Protocol: One-Step Synthesis of 1,3,6,8-Pyrenetetrasulfonic Acid Tetrasodium Salt (PTSA) [2][3]

-

Reaction Setup: Dissolve 1.01 g (5 mmol) of pyrene in 20 mL of nitrobenzene.

-

Sulfonation: Add 3.5 mL of 50% fuming sulfuric acid in batches to the solution and stir at 30°C for 6 hours. Then, heat the mixture to 60°C and stir at high speed for 12 hours until a greenish-yellow precipitate forms.[3]

-

Quenching: Pour the reaction mixture into ice water.

-

Neutralization and Salt Formation: Slowly add a calcium hydroxide slurry to neutralize the acid, followed by filtration. Add sodium carbonate to the filtrate.

-

Extraction and Concentration: Extract the nitrobenzene from the mixture with n-butanol. The remaining aqueous layer is concentrated using a rotary evaporator at 60-80°C.[4]

-

Purification: The crude product is purified by recrystallization from a saturated sodium chloride solution to yield a yellow crystalline solid.[4]

Purification of this compound and its Salts

The purification of this compound is crucial to remove unreacted starting materials, excess sulfonating agents, and polysulfonated byproducts. The choice of purification method depends on the desired purity and the nature of the impurities.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful purification.

For this compound Sodium Salt:

-

Solvent: A saturated sodium chloride solution is an effective solvent for the recrystallization of 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt (PTSA).[4]

While specific recrystallization protocols for the free this compound are not extensively detailed in the provided literature, general principles of solvent selection for sulfonic acids can be applied. A suitable solvent should dissolve the acid at an elevated temperature and allow it to crystallize upon cooling, while impurities remain in the solution. Water or aqueous solvent mixtures are often employed for polar compounds like sulfonic acids.

Chromatographic Methods

Chromatography offers a high degree of separation and is suitable for achieving high-purity this compound.

pH-Zone-Refining Counter-Current Chromatography (CCC):

This technique has been successfully used for the preparative separation of polysulfonated pyrene derivatives.[5][6] It separates compounds based on their pKa values and hydrophobicities.

Experimental Protocol: Purification of 1,3,6-Pyrenetrisulfonic Acid Trisodium Salt (a related compound) [6]

-

Solvent System: A two-phase system of 1-butanol-water (1:1) is used.

-

Stationary Phase: The organic (upper) phase containing 20% (v/v) dodecylamine (DA) as a hydrophobic counterion and 0.5% (v/v) concentrated sulfuric acid as a retainer acid.

-

Mobile Phase: The aqueous (lower) phase, which is 0.1 M sodium hydroxide.

-

Purity Achieved: Greater than 99%.[6]

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful analytical and preparative tool for the purification and purity assessment of pyrenesulfonic acids.

-

Column: A reverse-phase column, such as Newcrom R1, can be used.[5]

-

Mobile Phase: A mixture of acetonitrile, water, and an acid like phosphoric acid or formic acid (for MS compatibility) is typically employed.[5]

-

Purity Assessment: Commercial standards of this compound sodium salt are available with purity levels of ≥97.0% as determined by HPLC. A certificate of analysis for one such product showed a purity of 99.44% by HPLC.[7]

Cation Exchange Chromatography

A general method for the purification of sulfonic acids involves the use of a cation exchange resin to remove metallic cations and residual sulfuric acid.[8]

General Purification Workflow for Sulfonic Acids [8]

-

Dilution: The sulfonation reaction mixture is diluted with water.

-

Treatment with Metal Hydroxide/Carbonate: The solution is treated with an oxide, hydroxide, or carbonate of a metal whose sulfonate is water-soluble but whose sulfate is insoluble (e.g., calcium hydroxide). This step precipitates the excess sulfuric acid as calcium sulfate.

-

Filtration: The insoluble metal sulfate is removed by filtration.

-

Cation Exchange: The filtrate is passed through a cation exchange resin in the acid form to remove the metal cations and any remaining sulfate impurities.

Workflow Visualizations

The following diagrams illustrate the logical workflows for the synthesis and purification of this compound.

Caption: Synthesis of this compound Workflow.

Caption: Purification Methods for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09106D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Separation of 1,3,6,8-Pyrenetetrasulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Preparative separation of 1,3,6-pyrenetrisulfonic acid trisodium salt from the color additive D&C Green No. 8 (pyranine) by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 1-Pyrenesulfonic Acid in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 1-pyrenesulfonic acid, a vital fluorescent probe in various scientific and pharmaceutical applications. Understanding its solubility in diverse solvent systems is critical for its effective use in experimental design, formulation development, and data interpretation. This document compiles available quantitative data, details relevant experimental protocols, and illustrates a key application workflow.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by its chemical form (acid or salt) and the nature of the solvent. The sulfonic acid group enhances its polarity, leading to appreciable solubility in polar solvents. The sodium salt of this compound, in particular, exhibits enhanced aqueous solubility.[1] The available quantitative and qualitative solubility data for this compound and its sodium salt are summarized below.

Table 1: Solubility of this compound and its Sodium Salt

| Chemical Form | Solvent | Solubility | Temperature (°C) |

| This compound hydrate | Dimethyl sulfoxide (DMSO) | ~25 mg/mL | Not Specified |

| This compound sodium salt | Dimethyl sulfoxide (DMSO) | ~10 mg/mL[2][3] | Not Specified |

| This compound sodium salt | Dimethylformamide (DMF) | ~10 mg/mL[2][3] | Not Specified |

| This compound sodium salt | Ethanol | ~1 mg/mL[2][3] | Not Specified |

| This compound sodium salt | Phosphate-Buffered Saline (PBS), pH 7.2 | Slightly soluble[2] | Not Specified |

| This compound sodium salt | Water | Slightly soluble[4][5] | Not Specified |

| This compound sodium salt | Methanol | Slightly soluble (with heating)[4][5] | Not Specified |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6][7][8] For aqueous solubility, the OECD Guideline 105 provides a standardized approach.[9][10][11][12][13]

Shake-Flask Method for Organic Solvents

This protocol outlines the determination of the equilibrium solubility of this compound in an organic solvent.

Materials:

-

This compound (or its sodium salt)

-

Solvent of interest (e.g., DMSO, Ethanol)

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on a shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to sediment.

-

To completely separate the dissolved and undissolved solute, centrifuge the solution at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

OECD 105 Guideline for Water Solubility

The OECD Guideline 105 describes two primary methods for determining water solubility: the Column Elution Method (for solubilities < 10 mg/L) and the Flask Method (for solubilities > 10 mg/L). Given the expected solubility of this compound and its salt, the Flask Method is more appropriate. The procedure is similar to the shake-flask method described above, with water as the solvent and adherence to specific guidelines for temperature control (20 ± 0.5 °C) and pH measurement.[11][12]

Visualization of Experimental Workflow

This compound and other pyrene derivatives are extensively used as fluorescent probes to determine the critical micelle concentration (CMC) of surfactants.[14][15][16][17][18] The change in the fluorescence emission spectrum of the probe in response to the formation of micelles allows for the determination of the CMC. Below is a Graphviz diagram illustrating this experimental workflow.

Caption: Workflow for CMC determination using this compound.

Conclusion

This technical guide has summarized the available solubility data for this compound, provided detailed experimental protocols for its determination, and illustrated a key application in the characterization of micellar systems. A thorough understanding of the solubility of this important fluorescent probe is essential for its effective application in research, drug development, and materials science. Researchers are encouraged to perform solubility testing under their specific experimental conditions to ensure accurate and reproducible results.

References

- 1. scbt.com [scbt.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound (sodium salt) | CAS 59323-54-5 | Cayman Chemical | Biomol.com [biomol.com]

- 4. lookchem.com [lookchem.com]

- 5. PYRENE-1-SULFONIC ACID SODIUM SALT | 59323-54-5 [chemicalbook.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 14. researchgate.net [researchgate.net]

- 15. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations [pubmed.ncbi.nlm.nih.gov]

- 17. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. | Semantic Scholar [semanticscholar.org]

- 18. usc.gal [usc.gal]

Molecular weight and formula of 1-Pyrenesulfonic acid

This guide provides a comprehensive overview of 1-Pyrenesulfonic acid, a fluorescent probe and versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and applications of this compound.

Core Properties

This compound is an aromatic sulfonic acid derived from pyrene. Its inherent fluorescence and reactivity make it a valuable tool in various scientific disciplines. The key quantitative data for this compound and its commonly used sodium salt are summarized below.

| Property | This compound | This compound Sodium Salt |

| Molecular Formula | C₁₆H₁₀O₃S[1][2] | C₁₆H₉NaO₃S[3] |

| Molecular Weight | 282.31 g/mol (anhydrous basis)[2][4] | 304.30 g/mol [3][5][6] |

| CAS Number | 26651-23-0[1][2] | 59323-54-5[3][5][6] |

| Appearance | Powder[4] | Solid[3] |

| Fluorescence | - | λex 346 nm; λem 376 nm[3] |

| Solubility | Soluble in DMSO[4] | Soluble in DMF and DMSO (~10 mg/ml), partially soluble in PBS (pH 7.2) and ethanol (~1 mg/ml).[3][6] |

Experimental Protocols

This section details a representative experimental protocol for the synthesis of a related compound, 1,3,6,8-pyrenesulfonic acid tetrasodium salt, which illustrates a common sulfonation reaction of pyrene. This method is noted for being more environmentally friendly and straightforward than traditional procedures.[7][8]

Synthesis of 1,3,6,8-Pyrenesulfonic Acid Tetrasodium Salt (PTSA) [8][9]

Materials:

-

Pyrene (97%)

-

Fuming sulfuric acid (50% oleum)

-

Nitrobenzene (AR)

-

Calcium hydroxide (AR)

-

Sodium carbonate (AR)

-

Ice water

Procedure:

-

Dissolve 1.01 g (5 mmol) of pyrene in 20 mL of nitrobenzene.

-

Slowly add 3.5 mL of 50% fuming sulfuric acid to the pyrene solution in batches.

-

Stir the mixture at 30°C for 6 hours.

-

Increase the temperature to 60°C and continue stirring at a high speed for 12 hours, until a greenish-yellow precipitate forms.

-

Pour the resulting mixture into ice water.

-

Neutralize the mixture by slowly adding a calcium hydroxide slurry, followed by filtration.

-

Add sodium carbonate to the filtrate to precipitate the tetrasodium salt of 1,3,6,8-pyrenesulfonic acid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the one-step synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt.

Synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt.

Applications in Research

This compound and its derivatives have a broad range of applications in scientific research, primarily leveraging their fluorescent properties.

-

Fluorescent Probes: this compound is utilized as a fluorescent probe.[3] Its fluorescence can be quenched by certain ions and molecules, enabling their detection. For instance, it has been used to detect ferric ions and nitroaromatic compounds like 2,4-dinitrotoluene (2,4-DNT) and trinitrotoluene (TNT) in aqueous solutions.[3]

-

Synthesis of Advanced Materials: The compound serves as a building block for more complex molecules and materials. It is used to synthesize pyrene-containing organostannoxanes[2][4] and has been employed as a surfactant and dopant in the creation of polypyrrole micro- and nanowires.[3][6]

-

Anti-Counterfeiting: The sodium salt of the related 1,3,6,8-pyrenesulfonic acid is used to create water-soluble invisible inks for anti-counterfeiting applications due to its excellent fluorescent properties.[7][8][9]

-

Photocatalysis: this compound hydrate can be used to functionalize graphene oxide to create nanohybrid materials with excellent photocatalytic activity for hydrogen production.[4]

References

- 1. This compound | C16H10O3S | CID 101009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound (sodium salt) | CAS 59323-54-5 | Cayman Chemical | Biomol.com [biomol.com]

- 4. This compound 654055-00-2 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09106D [pubs.rsc.org]

- 9. scispace.com [scispace.com]

1-Pyrenesulfonic acid CAS number and identifiers

An In-Depth Technical Guide to 1-Pyrenesulfonic Acid

This guide provides a comprehensive overview of this compound, its various forms, and its sodium salt, with a focus on its chemical identifiers, physicochemical properties, synthesis, and key applications in research and development. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identifiers and Nomenclature

This compound and its common variants are identifiable by several key numbers and notations. The core compound is this compound, which is also available as a hydrate and a sodium salt. The CAS (Chemical Abstracts Service) number, along with other identifiers, varies depending on the specific form of the molecule.

| Identifier | This compound | This compound Hydrate | This compound Sodium Salt |

| CAS Number | 26651-23-0[1][2] | 654055-00-2[3][4] | 59323-54-5[5][6] |

| Molecular Formula | C₁₆H₁₀O₃S[1][2] | C₁₆H₁₂O₄S[4] | C₁₆H₉NaO₃S[5][6] |

| Molecular Weight | 282.31 g/mol [1] | 300.3 g/mol [4] | 304.30 g/mol [6] |

| IUPAC Name | pyrene-1-sulfonic acid[2] | pyrene-1-sulfonic acid;hydrate[4] | sodium pyrene-1-sulfonate |

| InChI | InChI=1S/C16H10O3S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19)[2] | InChI=1S/C16H10O3S.H2O/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);1H2[3][4] | InChI=1S/C16H10O3S.Na/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);/q;+1/p-1[5][6] |

| InChIKey | DLOBKMWCBFOUHP-UHFFFAOYSA-N[2] | RRDYFCSDPUHYDA-UHFFFAOYSA-N[3][4] | HCOPYCNNZOWMTD-UHFFFAOYSA-M[5][6] |

| SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O[2] | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O.O[4] | [Na+].[O-]S(=O)(=O)c1ccc2ccc3cccc4ccc1c2c34 |

| Synonyms | Pyrene-3-sulfonic acid[2] | Pyrene-1-sulfonic acid--water (1/1)[4] | Sodium 1-pyrenesulfonate |

Physicochemical Properties

This compound and its sodium salt are notable for their fluorescent properties. The sulfonic acid group enhances water solubility compared to the parent pyrene molecule.

| Property | Value | Source Form |

| Physical State | Solid | All forms |

| Melting Point | 125-129 °C | Hydrate[3] |

| Absorption Maxima (λmax) | 233, 243, 245, 266, 277, 316, 329, 375 nm | Sodium Salt[5][7] |

| Absorption/Emission Maxima | 346/376 nm | Sodium Salt[5][7] |

| Solubility (Sodium Salt) | DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): partially soluble | Sodium Salt[5][7] |

| Solubility (Hydrate) | DMSO: 25 mg/mL | Hydrate[3] |

Synthesis of Pyrenesulfonic Acids

Illustrative One-Step Synthesis of 1,3,6,8-Pyrenesulfonic Acid Tetrasodium Salt (PTSA)

This method is noted to be more convenient, effective, and environmentally friendly than traditional multi-step procedures.[8][9]

Materials:

-

Pyrene

-

50% Fuming sulfuric acid (Oleum)

-

Nitrobenzene

-

Calcium hydroxide

-

Sodium carbonate

-

n-Butanol

-

Saturated sodium chloride solution

Protocol:

-

Dissolve pyrene (1.01 g, 5 mmol) in nitrobenzene (20 mL).

-

Add 3.5 mL of 50% fuming sulfuric acid in batches to the pyrene solution.

-

Stir the mixture at 30°C for 6 hours.

-

Heat the mixture to 60°C and continue stirring at high speed for 12 hours until a greenish-yellow precipitate forms.

-

Pour the resulting mixture into ice water.

-

Slowly add a calcium hydroxide slurry to neutralize the mixture, followed by filtration.

-

Add sodium carbonate to the filtrate.

-

Extract the nitrobenzene completely from the mixture using n-butanol.

-

Treat the subnatant with a rotary evaporator at 60-80°C.

-

Purify the raw product by recrystallization from a saturated sodium chloride solution to obtain the final PTSA product as a yellow crystalline solid.[8]

Synthesis Workflow for Pyrenesulfonic Acid (General)

The following diagram illustrates a generalized workflow for the synthesis and purification of a pyrenesulfonic acid salt, based on the principles of the PTSA synthesis.

Applications in Research

This compound is a versatile fluorescent probe with several applications in scientific research.[5]

Fluorescent Probe for Ion and Molecule Detection

The fluorescence of this compound can be quenched by certain analytes, making it a useful tool for their detection. Its fluorescence is known to be quenched by ferric ions (Fe³⁺) and nitroaromatic compounds, such as the explosive components 2,4-dinitrotoluene (2,4-DNT) and trinitrotoluene (TNT), in aqueous solutions.[5][7]

Experimental Protocol for Stock Solution Preparation:

-

This compound sodium salt is typically supplied as a solid.

-

To prepare a stock solution, dissolve the solid in an organic solvent of choice, such as DMSO or DMF, which should be purged with an inert gas. The solubility is approximately 10 mg/mL in both DMSO and DMF.[7]

-

For experiments in aqueous media, further dilutions of the stock solution should be made into the desired aqueous buffer or isotonic saline immediately before use. It is recommended not to store the aqueous solution for more than one day.[7]

Study of Reverse Micelles

This compound has been utilized in the study of reverse micelles. Its fluorescence quenching properties allow for the investigation of the intermicellar migration of reactants and the estimation of the number of micelles per cluster.[5][7]

Synthesis of Advanced Materials

This compound also serves as a building block or functionalizing agent in materials science.

-

Conducting Polymers: It has been used as a surfactant and dopant in the synthesis of polypyrrole micro- and nanowires.[5]

-

Graphene Functionalization: this compound hydrate can be used as a reactant to functionalize the surface of graphene oxide.[3]

-

Organometallic Chemistry: It is a pyrene derivative that can be used to synthesize pyrene-containing organostannoxanes.[1]

Principles of Fluorescence Quenching

The application of this compound as a fluorescent probe is based on the principle of fluorescence quenching. Quenching refers to any process that decreases the fluorescence intensity of a substance. There are two primary mechanisms of quenching: static and dynamic.

-

Static Quenching: In this mechanism, the quencher forms a non-fluorescent complex with the fluorophore in its ground state.

-

Dynamic Quenching: This occurs when the excited fluorophore collides with the quencher molecule, leading to non-radiative de-excitation.

Studies on a related compound, 1-hydroxypyrene-3,6,8-trisulfonic acid (HPTS), in the presence of single-walled carbon nanotubes, have suggested a static quenching mechanism evidenced by the formation of a stable ground-state complex.[10][11][12] The quenching of this compound by metal ions and other molecules is a key area of its application.

The following diagram illustrates the general principle of fluorescence and the two quenching pathways.

Conclusion

This compound is a valuable chemical compound, particularly recognized for its utility as a fluorescent probe in various scientific domains. Its distinct CAS numbers and identifiers for its acid, hydrate, and sodium salt forms are crucial for accurate sourcing and application. While detailed experimental protocols for its synthesis are not widely published, its role in the synthesis of more complex molecules is acknowledged. Its primary applications leverage its fluorescence quenching properties for the detection of ions and organic molecules, and for studying molecular interactions in complex systems like reverse micelles. Furthermore, its utility extends to materials science as a functionalizing agent for polymers and nanomaterials. The continued exploration of this compound and its derivatives is likely to yield further advancements in sensor technology and materials science.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C16H10O3S | CID 101009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-ピレンスルホン酸 水和物 | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound hydrate | C16H12O4S | CID 16212505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (sodium salt) | CAS 59323-54-5 | Cayman Chemical | Biomol.com [biomol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09106D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. redalyc.org [redalyc.org]

- 11. [PDF] Study of the fluorescence quenching of 1-hydroxypyrene-3,6,8-trisulfonic acid by single-walled carbon nanotubes | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Photophysical and Fluorescent Properties of 1-Pyrenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenesulfonic acid is a fluorescent probe valued for its unique photophysical properties stemming from its polycyclic aromatic pyrene core.[1] Its sulfonic acid group enhances its solubility in aqueous environments, making it a versatile tool in various chemical and biological applications.[1] This technical guide provides an in-depth overview of the core photophysical and fluorescent characteristics of this compound, its response to environmental factors, and experimental considerations for its use.

Photophysical and Fluorescent Properties

The fluorescence of this compound is characterized by its distinct absorption and emission spectra. The presence of the pyrene moiety allows for strong π-π stacking interactions, which can influence its aggregation and energy transfer properties.[1]

Spectral Characteristics

This compound exhibits multiple absorption maxima, with a prominent peak around 346 nm, and an emission maximum typically observed at 376 nm.[2][3][4] The specific absorption and emission wavelengths can be influenced by the solvent environment. For instance, in methanol, the excitation and emission maxima are reported at 314 nm and 376 nm, respectively.[5]

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) | Reference |

| Absorption Maxima (λmax) | 233, 243, 245, 266, 277, 316, 329, 375 | [2][3][4] |

| Absorption Maximum (Abs. Max) | 346 | [4] |

| Emission Maximum (Em. Max) | 376 | [2][3][4] |

| Excitation in Methanol (λex) | 314 | [5] |

| Emission in Methanol (λem) | 376 | [5] |

Quantum Yield and Fluorescence Lifetime

While specific quantum yield (ΦF) and fluorescence lifetime (τ) values for this compound in a variety of solvents are not extensively documented in readily available literature, pyrene and its derivatives are known to have environmentally sensitive fluorescence properties. The quantum yield of pyrene derivatives can be enhanced by alkyl substitution through σ–π conjugation.[6] For pyrene derivatives, fluorescence lifetimes can be complex, often exhibiting multi-exponential decays, which can be attributed to the intrinsic properties of the pyrene moiety.[7] For instance, pyrenemaleimide adducts of actin have been reported to have lifetimes of 17, 48, and 111 ns.[7]

Table 2: General Photophysical Parameters of Pyrene Derivatives

| Parameter | Typical Behavior | Factors of Influence |

| Quantum Yield (ΦF) | Can be enhanced with certain substitutions. | Solvent polarity, temperature, presence of quenchers. |

| Fluorescence Lifetime (τ) | Often exhibits multi-exponential decay. | Molecular environment, quenching, temperature. |

Environmental Effects on Fluorescence

The fluorescence of this compound and its derivatives is notably sensitive to the surrounding environment, including solvent polarity, pH, and temperature.

Solvent Polarity

The vibronic band intensities in the fluorescence spectrum of pyrene are sensitive to the polarity of the solvent. This property is often utilized to probe the microenvironment of systems like micelles and polymers.[1]

pH Dependence

The fluorescence of pyrene derivatives containing ionizable groups, such as hydroxyl groups, is often pH-dependent. For example, the fluorescence of 8-hydroxypyrene-1,3,6-trisulfonate (pyranine) is highly dependent on pH in the range of 6 to 10 due to the ionization of the hydroxyl group.[8][9] While specific data for this compound is limited, its sulfonic acid group suggests potential sensitivity to extreme pH changes.

Temperature Dependence

Temperature can significantly affect the fluorescence of pyrene derivatives. An increase in temperature generally leads to a decrease in fluorescence intensity due to increased non-radiative decay processes.[10][11] This temperature-dependent fluorescence can be utilized for probing temperature changes in microscopic environments.[12] For some pyrene-based metal-organic frameworks, the fluorescence emission color can change reversibly with temperature, shifting from blue at low temperatures to yellow-green at higher temperatures due to the formation of excimers.[10]

Fluorescence Quenching

The fluorescence of this compound can be quenched by certain molecules. Known quenchers include ferric ions (Fe³⁺) and nitroaromatic compounds such as 2,4-dinitrotoluene (DNT) and 2,4,6-trinitrotoluene (TNT) in aqueous solutions.[2][3][13] This quenching phenomenon can be exploited for the development of fluorescent sensors for these analytes.

Experimental Protocols

Precise and reproducible measurements of the photophysical properties of this compound require standardized experimental protocols.

Sample Preparation

-

Solvent Selection: Choose a solvent in which this compound is soluble and that is appropriate for the intended application. The sodium salt of this compound is soluble in water and organic solvents like ethanol, DMSO, and DMF.[4]

-

Concentration: Prepare solutions of appropriate concentrations to avoid inner filter effects and aggregation, which can affect fluorescence measurements.

-

Degassing: For accurate quantum yield and lifetime measurements, it is often necessary to degas the solution to remove dissolved oxygen, a known fluorescence quencher.

Fluorescence Spectroscopy

A general procedure for recording fluorescence spectra involves:

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.

-

Parameter Optimization: Select appropriate excitation and emission wavelengths, slit widths, and detector settings to maximize the signal-to-noise ratio while minimizing photobleaching.[14]

-

Blank Measurement: Record the spectrum of the solvent blank.

-

Sample Measurement: Record the fluorescence spectrum of the this compound solution.

-

Data Correction: Correct the raw spectra for instrument response functions and subtract the solvent blank.

Applications in Research and Development

The unique fluorescent properties of this compound make it a valuable tool in various research areas.

Micelle Characterization

Pyrene and its derivatives are widely used to determine the critical micelle concentration (CMC) of surfactants. The ratio of the intensities of the first and third vibronic bands (I₁/I₃) in the pyrene fluorescence spectrum is sensitive to the polarity of the microenvironment. In an aqueous solution, this ratio changes significantly when pyrene partitions from the polar aqueous phase into the nonpolar micellar core, allowing for the determination of the CMC.[15][16]

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using this compound.

Probe for Microenvironments

Due to its sensitivity to solvent polarity, this compound can be used to probe the hydrophobicity of various microenvironments, such as the binding sites of proteins and the interior of lipid membranes.

The following diagram illustrates the general principle of using a fluorescent probe to investigate a biological system.

Caption: General principle of using this compound as a fluorescent probe.

Conclusion

This compound is a powerful fluorescent probe with well-defined spectral characteristics and a sensitivity to its molecular surroundings. Its utility in studying molecular assemblies like micelles and probing the microenvironments of biological systems makes it a valuable tool for researchers in chemistry, biology, and materials science. A thorough understanding of its photophysical properties and the influence of environmental factors is crucial for the accurate interpretation of experimental results and the innovative design of new applications.

References

- 1. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. This compound (sodium salt) | CAS 59323-54-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound fluorescence, = 97.0 HPLC 59323-54-5 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorescence spectroscopic studies of pyrene-actin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pH determination by pyranine: medium-related artifacts and their correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyranine (8-hydroxy-1,3,6-pyrenetrisulfonate) as a probe of internal aqueous hydrogen ion concentration in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Temperature-dependent interchromophoric interaction in a fluorescent pyrene-based metal–organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. This compound (sodium salt) - Cayman Chemical [bioscience.co.uk]

- 14. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Inner Workings of Pyrene's Glow: A Technical Guide to the Fluorescence of Pyrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyrene and its derivatives have carved a significant niche in the world of fluorescence, serving as versatile probes in a multitude of scientific disciplines. Their unique photophysical properties, including a long fluorescence lifetime, high quantum yield, and pronounced sensitivity to the local environment, make them invaluable tools for sensing, imaging, and studying molecular interactions.[1][2][3] This technical guide delves into the core fluorescence mechanisms of pyrene derivatives, providing a comprehensive overview for researchers and professionals in drug development and related fields.

The Fundamental Photophysics of Pyrene

The fluorescence of pyrene is characterized by two primary phenomena: monomer emission and excimer formation. Understanding these is key to harnessing the full potential of pyrene-based probes.

Monomer Emission and the Ham Effect

A single, isolated pyrene molecule (a monomer), upon excitation with UV light, emits fluorescence with a well-defined vibronic structure, typically showing five distinct peaks.[2][4] The relative intensities of these peaks are highly sensitive to the polarity of the surrounding solvent, a phenomenon known as the Ham effect.[4] Specifically, the ratio of the intensity of the first vibronic peak (Band I, ~375 nm) to the third peak (Band III, ~385 nm) serves as a reliable indicator of the microenvironmental polarity.[2][4] In polar environments, the intensity of Band I is significantly higher than Band III, while the reverse is true in nonpolar environments.[2]

Excimer Formation: A Tale of Two Molecules

One of the most powerful features of pyrene is its ability to form an "excimer" – an excited-state dimer.[4] When an excited-state pyrene molecule comes into close proximity (typically less than 10 Å) with a ground-state pyrene molecule, they can form a transient dimeric species.[4][5] This excimer is unstable in the ground state and dissociates upon emitting a photon. The fluorescence emission from the excimer is a broad, structureless band that is significantly red-shifted from the monomer emission, typically centered around 460-500 nm.[4] The formation and subsequent emission of the excimer are diffusion-controlled processes in solution, making the ratio of excimer-to-monomer (E/M) fluorescence intensity a sensitive reporter of viscosity and molecular proximity.[4]

The Influence of Chemical Modification on Fluorescence

The fluorescence properties of pyrene can be finely tuned through chemical modification. The position of substituents on the pyrene core significantly alters its photophysical properties.[4]

-

Substitution at the 1-position: Tends to influence both the S₁ and S₂ electronic states of the pyrene core.[4]

-

Substitution at the 2- and 7-positions: Primarily influences the S₁ state, often leading to different photophysical behaviors compared to 1-substituted derivatives.[6]

These substitutions can modulate the quantum yield, fluorescence lifetime, and sensitivity to the environment. For instance, some derivatives exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state, a behavior contrary to the typical aggregation-caused quenching seen with unsubstituted pyrene.[4][7]

Quenching and Sensing Mechanisms

The fluorescence of pyrene derivatives can be quenched through various mechanisms, which can be exploited for sensing applications.

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a common quenching mechanism where an electron is transferred from a donor molecule to the excited pyrene (or vice versa), resulting in a non-emissive state.[4] This "off" state can be turned "on" by an analyte that interacts with the electron donor/acceptor, inhibiting the PET process. For example, amine groups can quench pyrene fluorescence, and this quenching can be reversed by protonation, forming the basis for many pH sensors.[4] Similarly, the binding of metal ions can impede PET, leading to enhanced fluorescence, a principle used in chemosensors.[8]

Quantitative Photophysical Data

The following table summarizes key photophysical parameters for pyrene and some of its derivatives.

| Compound | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) | Solvent | Reference |

| Pyrene | 334 | ~372, 384 (monomer) | 0.19 - 0.93 | >16 (most 50-80) | Cyclohexane | [6] |

| 4-(pyren-2-yl)butyric acid | - | - | - | 622 | - | [6] |

| 4-(pyren-1-yl)butyric acid | - | - | - | 17 | - | [6] |

| HL1 (pyrene derivative) | - | ~385 | 0.26 | 11.4 | ACN | [9] |

| HL2 (pyrene derivative) | - | ~385 | - | 12.2 | ACN | [9] |

| HL3 (pyrene derivative) | - | ~385 | - | - | ACN | [9] |

Note: Photophysical properties are highly dependent on the solvent and local environment. The values presented are illustrative.

Experimental Protocols

Steady-State Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectrum of a pyrene derivative.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the pyrene derivative in a suitable solvent (e.g., HPLC-grade cyclohexane or acetonitrile) in a quartz cuvette. The concentration should be low enough to avoid significant excimer formation if only monomer emission is of interest. A typical concentration is in the micromolar range.

-

Instrument Setup:

-

Turn on the fluorimeter's xenon arc lamp and allow it to stabilize.[10]

-

Set the excitation wavelength (e.g., 334 nm for pyrene).

-

Set the emission scan range (e.g., 350 nm to 600 nm to capture both monomer and potential excimer emission).

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio while minimizing photobleaching.[10]

-

-

Data Acquisition: Record the fluorescence emission spectrum.

-

Data Analysis: Analyze the positions of the emission maxima and the relative intensities of the vibronic bands (for monomer emission) or the ratio of monomer to excimer emission.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

This technique is used to measure the fluorescence lifetime of a pyrene derivative.

Methodology:

-

Sample Preparation: Prepare the sample as for steady-state fluorescence spectroscopy.

-

Instrument Setup:

-

Use a pulsed light source (e.g., a diode laser) with a wavelength suitable for exciting the sample (e.g., 373 nm).

-

Set the emission wavelength to monitor the fluorescence decay (e.g., 400 nm for pyrene monomer).

-

Calibrate the instrument using a standard with a known, short lifetime (e.g., a scattering solution).

-

-

Data Acquisition: Excite the sample with light pulses and measure the time delay between the excitation pulse and the detection of the first emitted photon. Repeat this process many times to build up a histogram of photon arrival times.

-

Data Analysis: Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s).

Applications in Research and Drug Development

The unique fluorescence properties of pyrene derivatives have led to their widespread use in various applications:

-

Probing Protein Conformation and Interactions: Pyrene can be covalently attached to proteins to study their conformation, folding/unfolding, and interactions with other molecules.[2] The formation of intramolecular or intermolecular excimers can provide distance constraints.

-

Sensing Metal Ions and Anions: Pyrene-based chemosensors have been developed for the detection of various ions, often through PET or excimer-monomer switching mechanisms.[3][8]

-

Bioimaging: The long fluorescence lifetime and large Stokes shift of pyrene excimers make them suitable for fluorescence microscopy applications, including live-cell imaging.[1][11]

-

Measuring Viscosity and Polarity: The sensitivity of pyrene's monomer and excimer emission to the local environment allows for the characterization of microviscosity and polarity in systems like lipid membranes and polymers.[4]

References

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iptl.gdut.edu.cn [iptl.gdut.edu.cn]

- 8. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]

- 9. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 11. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications [mdpi.com]

An In-depth Technical Guide on the Biological Activity and Protein Binding of 1-Pyrenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenesulfonic acid (1-PSA) is a fluorescent molecule belonging to the family of pyrene derivatives.[1][2] Its intrinsic fluorescence and sensitivity to the polarity of its microenvironment make it a valuable tool in various biochemical and biophysical studies.[3] This technical guide provides a comprehensive overview of the current understanding of this compound's protein binding characteristics, with a particular focus on its interaction with Human Serum Albumin (HSA). Additionally, it explores the potential, yet largely uninvestigated, biological activities of this compound, drawing comparisons with structurally related molecules. This document aims to serve as a detailed resource, complete with experimental protocols and data presented for critical analysis.

Protein Binding of this compound

The interaction of small molecules with plasma proteins is a critical factor in their pharmacokinetic and pharmacodynamic profiles. Human Serum Albumin (HSA) is the most abundant protein in human blood plasma and plays a crucial role in the transport and disposition of numerous endogenous and exogenous compounds.[3]

Interaction with Human Serum Albumin (HSA)

A seminal study by Daiane C. M. F. D. P. e Santos and colleagues in 2019 provided significant insights into the binding of this compound (referred to as PMS in their study) to HSA.[3] The research employed a multi-pronged approach utilizing steady-state, time-resolved, and anisotropy fluorescence, as well as induced circular dichroism (ICD) and molecular docking to characterize this interaction.[3]

The study revealed a unique binding behavior of 1-PSA with HSA. Key findings include:

-

Dual Binding Sites: this compound was found to occupy both of the main drug-binding sites on HSA, namely Sudlow's site I (in subdomain IIA) and Sudlow's site II (in subdomain IIIA).

-

Preferential Affinity: Despite binding to both sites, 1-PSA demonstrates a higher affinity for Sudlow's site II.[3]

-

Abnormal Fluorescence Quenching: The fluorescence quenching of 1-PSA by HSA was observed to be more pronounced at lower concentrations of the quencher (HSA), a phenomenon attributed to the movement of the probe between the two binding sites.[3]

These findings suggest a dynamic interaction between this compound and HSA, where the molecule may shuttle between the two primary binding pockets within the albumin protein.

Quantitative Binding Data

While the aforementioned study provides a thorough qualitative description of the binding, specific quantitative binding constants (e.g., Ka or Kd) for the interaction of this compound with the individual Sudlow's sites of HSA were not explicitly reported in the available literature. For comparative purposes, the following table summarizes binding data for other pyrene derivatives with serum albumins.

| Pyrene Derivative | Protein | Binding Site(s) | Binding Constant (Ka, M-1) | Method | Reference |

| This compound | Human Serum Albumin | Site I and Site II (Higher affinity for Site II) | Not Reported | Fluorescence, ICD, Molecular Docking | [3] |

| 1-Pyrenebutyric acid | Human Serum Albumin | Not specified | 1.70 x 105 | Fluorescence Quenching | [4] |

| Pyrene | Bovine Serum Albumin | Not specified | 2.63 x 106 | Fluorescence Spectroscopy | [5] |

This table includes data for other pyrene derivatives to provide a context for the potential binding affinity of this compound.

Visualization of Experimental Workflow

The study of protein-ligand interactions typically follows a multi-step workflow, integrating various biophysical and computational techniques.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for the key techniques used to study the interaction of this compound with proteins.

Fluorescence Spectroscopy (Quenching)

Objective: To determine the binding affinity of a ligand to a protein by measuring the quenching of the protein's intrinsic fluorescence or the ligand's fluorescence upon complex formation.

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Purified protein solution (e.g., Human Serum Albumin)

-

This compound stock solution

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the protein of known concentration in the buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the buffer to the desired concentration range. Ensure the final concentration of the organic solvent is minimal and does not affect the protein structure.

-

-

Instrument Setup:

-

Set the excitation wavelength appropriate for the fluorophore (for HSA's intrinsic fluorescence, typically ~295 nm to selectively excite tryptophan residues; for 1-PSA, the excitation maximum is around 346 nm).

-

Set the emission wavelength range to be scanned (for HSA, ~300-450 nm; for 1-PSA, the emission maximum is around 376 nm).

-

-

Titration:

-

Place a known volume and concentration of the protein solution in the cuvette.

-

Record the initial fluorescence spectrum.

-

Add small aliquots of the this compound solution to the cuvette, mixing gently after each addition.

-

After each addition, allow the system to equilibrate and then record the fluorescence spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the dilution effect.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

-

For static quenching, calculate the binding constant (Ka) and the number of binding sites (n) using the modified Stern-Volmer equation or by fitting the data to a suitable binding model.

-

Induced Circular Dichroism (ICD) Spectroscopy

Objective: To investigate the conformational changes in a protein upon ligand binding by observing the CD signal induced in the achiral ligand when it binds to the chiral protein.

Materials:

-

Circular Dichroism (CD) spectropolarimeter

-

Quartz cuvettes with a suitable path length

-

Purified protein solution

-

This compound solution

-

Buffer solution

Procedure:

-

Sample Preparation:

-

Prepare solutions of the protein, this compound, and the protein-ligand complex in the buffer.

-

-

Instrument Setup:

-

Set the wavelength range for scanning, which should cover the absorption bands of the ligand (for 1-PSA, this would be in the UV-Vis region).

-

Set the scanning speed, bandwidth, and other instrumental parameters.

-

-

Data Acquisition:

-

Record the CD spectrum of the buffer as a baseline.

-

Record the CD spectrum of the protein solution.

-

Record the CD spectrum of the this compound solution (which should be zero as it is achiral).

-

Record the CD spectrum of the protein-ligand complex.

-

-

Data Analysis:

-

Subtract the spectra of the buffer and the free protein from the spectrum of the complex to obtain the induced CD spectrum of the bound ligand.

-

The presence of a non-zero ICD signal confirms the binding of the ligand to the protein in a chiral environment. The intensity and shape of the ICD spectrum can provide information about the binding mode and the conformation of the bound ligand.

-

Molecular Docking

Objective: To predict the preferred binding mode and affinity of a ligand to a protein.

Software:

-

Molecular docking software (e.g., AutoDock, Glide, GOLD)

-

Molecular visualization software (e.g., PyMOL, VMD)

Procedure:

-

Preparation of Protein and Ligand Structures:

-

Obtain the 3D structure of the protein from the Protein Data Bank (PDB) or through homology modeling.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of the ligand (this compound) and optimize its geometry.

-

-

Binding Site Definition:

-

Define the binding site on the protein. This can be done by identifying the known active site or by using a grid box that encompasses the entire protein surface for blind docking.

-

-

Docking Simulation:

-

Run the docking algorithm to generate a series of possible binding poses of the ligand in the defined binding site.

-

The software will score and rank the poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify the most probable binding mode.

-

Visualize the protein-ligand complex to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Potential Biological Activities of this compound

While this compound is well-established as a fluorescent probe, its broader biological activities have not been extensively investigated. However, by examining the activities of structurally related compounds, we can infer potential areas for future research.

Cytotoxicity

Many polycyclic aromatic hydrocarbons (PAHs), the parent structure of pyrene, are known for their cytotoxic and carcinogenic effects. The biological activity of these compounds is often dependent on their metabolism to reactive intermediates. While no specific cytotoxicity data for this compound on various cell lines was found, studies on other pyrene derivatives have shown cytotoxic effects on cancer cell lines. It is plausible that this compound could also exhibit some level of cytotoxicity, which would be an important consideration for its use in biological systems.

Enzyme Inhibition

The presence of a sulfonic acid group in this compound suggests the potential for interaction with enzymes. Sulfonic acid derivatives are known to act as inhibitors for various enzymes, often by mimicking the charge and structure of natural substrates or by interacting with active site residues. For instance, some sulfonamides are well-known inhibitors of carbonic anhydrases. Therefore, it is conceivable that this compound could act as an inhibitor for certain classes of enzymes, a hypothesis that warrants experimental investigation.

Modulation of Signaling Pathways

The interaction of small molecules with cellular signaling pathways is a cornerstone of pharmacology. While there is no direct evidence of this compound modulating specific signaling pathways, its ability to bind to a major transport protein like HSA suggests it could be distributed throughout the body and potentially interact with various cellular targets. A hypothetical pathway that could be investigated is the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Conclusion

This compound is a valuable fluorescent probe with well-characterized binding to Human Serum Albumin, showing a preference for Sudlow's site II. This interaction is dynamic and has been elucidated through a combination of spectroscopic and computational methods. However, a significant knowledge gap exists regarding its broader biological activities, including cytotoxicity, enzyme inhibition, and modulation of cellular signaling pathways. Future research should focus on quantitative determination of its binding affinities to HSA and other relevant proteins, as well as systematic screening for its effects on various cell lines and enzymatic assays. Such studies will not only provide a more complete understanding of this molecule's biological profile but also inform its application in biomedical research and drug development.

References

- 1. Frontiers | Kinetic Characterization and Inhibitor Screening of Pyruvate Kinase I From Babesia microti [frontiersin.org]

- 2. scbt.com [scbt.com]

- 3. repositorio.unesp.br [repositorio.unesp.br]

- 4. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

An In-Depth Technical Guide to the Interactions of 1-Pyrenesulfonic Acid with Human Serum Albumin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interactions between 1-pyrenesulfonic acid (PMS), a fluorescent probe, and Human Serum Albumin (HSA), the primary transport protein in human plasma. Understanding these interactions is crucial for drug development, as HSA binding significantly influences the pharmacokinetics and pharmacodynamics of therapeutic agents. This document details the binding characteristics, thermodynamic properties, and experimental methodologies used to elucidate the nature of the PMS-HSA complex.

Core Interaction Analysis

The interaction between this compound and Human Serum Albumin is a complex phenomenon characterized by an unusual binding behavior. Unlike typical ligand-protein interactions that exhibit a straightforward quenching of fluorescence with increasing quencher concentration, the PMS-HSA system displays an "abnormal" fluorescence quenching pattern. Specifically, the quenching effect is more pronounced at lower concentrations of HSA.[1] This suggests a multi-step binding process or the movement of the probe within different binding environments of the protein.[1]

Studies have revealed that this compound occupies both of the primary drug binding sites on HSA, namely Sudlow's Site I (in subdomain IIA) and Site II (in subdomain IIIA), with a demonstrably higher affinity for Site II.[1] The observed abnormal spectroscopic behavior is attributed to the dynamic movement of PMS between these principal binding sites within the albumin molecule.[1]

Quantitative Data Summary

Table 1: Binding Constants and Stoichiometry

| Ligand | Method | Temperature (K) | Binding Constant (K_a) (M⁻¹) | Number of Binding Sites (n) | Reference |

| This compound | Fluorescence Quenching | Data not available | Data not available | ~1 | [2] |

| Hispidin (example) | Fluorescence Quenching | 298 | ~10⁵ | ~1 | [2] |

Table 2: Stern-Volmer Quenching Constants

| Ligand | Temperature (K) | K_sv (M⁻¹) | K_q (L·mol⁻¹·s⁻¹) | Quenching Mechanism | Reference |

| This compound | Data not available | Data not available | Data not available | Static | [2] |

| Hispidin (example) | 298 | Data not available | >2 x 10¹⁰ | Static | [2] |

Table 3: Thermodynamic Parameters

| Ligand | ΔG (kJ·mol⁻¹) | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) | Dominant Force | Reference |

| This compound | Data not available | Data not available | Data not available | Data not available | |

| Hispidin (example) | -28.60 to -34.80 | >0 | >0 | Hydrophobic forces | [2] |

Experimental Protocols

The characterization of the this compound-HSA interaction involves a suite of biophysical techniques. The primary methods employed are fluorescence spectroscopy and circular dichroism.[1]

Fluorescence Spectroscopy

Fluorescence quenching titration is a principal method to study the binding of ligands to proteins. This technique relies on the quenching of the intrinsic fluorescence of HSA (primarily from tryptophan and tyrosine residues) or the fluorescence of a probe like PMS upon binding.

Protocol for Fluorescence Quenching Titration:

-

Preparation of Solutions:

-

Prepare a stock solution of fatty acid-free Human Serum Albumin (HSA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).[3] The concentration of HSA should be accurately determined spectrophotometrically.

-

Prepare a stock solution of this compound in the same buffer.

-

-

Instrumentation:

-

Use a spectrofluorometer equipped with a thermostatically controlled cuvette holder.

-

Set the excitation wavelength appropriate for the fluorophore being monitored (e.g., 280 nm or 295 nm for intrinsic HSA fluorescence, or the excitation maximum of PMS if its fluorescence is monitored).

-

Record the emission spectra over a suitable wavelength range (e.g., 300-500 nm).

-

-

Titration Procedure:

-

Place a fixed concentration of HSA solution in the cuvette.

-

Record the initial fluorescence spectrum (F₀).

-

Successively add small aliquots of the this compound stock solution to the HSA solution.

-

After each addition, gently mix and allow the system to equilibrate before recording the fluorescence spectrum (F).

-

Correct for the inner filter effect if necessary.

-

-

Data Analysis:

-

Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant (K_sv).

-

For static quenching, use the double logarithm regression equation to calculate the binding constant (K_a) and the number of binding sites (n).[2]

-

To determine thermodynamic parameters, perform the titration at different temperatures (e.g., 298 K, 308 K, 318 K) and use the van't Hoff equation.[2]

-

Induced Circular Dichroism (ICD) Spectroscopy

Circular dichroism is a powerful technique to investigate the conformational changes in a protein upon ligand binding. When an achiral ligand like this compound binds to a chiral macromolecule like HSA, an induced CD spectrum can be observed in the absorption region of the ligand.

Protocol for Induced Circular Dichroism:

-

Sample Preparation:

-

Prepare solutions of HSA and this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a series of samples with a fixed concentration of HSA and varying concentrations of this compound.

-

-

Instrumentation:

-

Use a spectropolarimeter capable of measuring in the near-UV and visible regions.

-

Use a quartz cuvette with a defined path length (e.g., 1 cm).

-

-

Measurement:

-

Record the CD spectrum of the buffer as a baseline.

-

Record the CD spectrum of the HSA solution alone.

-

Record the CD spectra of the HSA-PMS mixtures.

-

Subtract the spectrum of HSA alone and the buffer baseline from the spectra of the mixtures to obtain the induced CD spectrum.

-

-

Data Analysis:

-

The appearance of a CD signal in the absorption region of this compound confirms its binding to HSA in a chiral environment.

-

The intensity of the ICD signal can be used to quantify the binding affinity.

-

Visualizing the Process and Interactions

Diagrams are essential for visualizing complex experimental workflows and molecular interactions.

References

- 1. Interaction between this compound and albumin: Moving inside the protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research on the Interaction Mechanism and Structural Changes in Human Serum Albumin with Hispidin Using Spectroscopy and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Data on the fluorescence quenching analysis of BSA induced by pyrene and/or 1-hydroxypyrene in binary and ternary systems - PMC [pmc.ncbi.nlm.nih.gov]

Safety, toxicity, and handling of 1-Pyrenesulfonic acid

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 1-Pyrenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety endorsement or recommendation. Always consult the official Safety Data Sheet (SDS) and relevant institutional and regulatory guidelines before handling any chemical.

Introduction

This compound is a fluorescent probe and a derivative of pyrene.[1] It is utilized in various research applications, including the synthesis of pyrene-containing organostannoxanes and as a surfactant and dopant in the production of polypyrrole micro- and nanowires.[2] Its fluorescence is notable for being quenchable by ferric ions and certain nitroaromatic compounds.[1] A clear distinction in the safety profiles of this compound and its sodium salt is critical for safe handling and use. This guide provides a comprehensive overview of the available safety, toxicity, and handling information for this compound.

Chemical Identification

For clarity, the properties of both this compound and its sodium salt are provided below.

| Property | This compound (anhydrous) | This compound Hydrate | This compound Sodium Salt |

| Molecular Formula | C₁₆H₁₀O₃S[3] | C₁₆H₁₀O₃S · xH₂O | C₁₆H₉NaO₃S[4] |

| Molecular Weight | 282.31 g/mol [3] | 282.31 g/mol (anhydrous basis) | 304.30 g/mol [4] |

| CAS Number | 26651-23-0[5] | 654055-00-2 | 59323-54-5[4] |

| Appearance | Data not available | Yellow to brown solid | Solid |

| Solubility | Data not available | DMSO: soluble 250 mg/10 mL | Soluble in ethanol (~1 mg/ml), DMSO, and DMF (~10 mg/ml). Slightly soluble in PBS (pH 7.2).[2] |

Safety and Toxicity

A significant difference in the hazardous properties of this compound and its sodium salt has been identified through safety data sheets.

This compound and its Hydrate

GHS Hazard Classification:

According to available safety data, this compound hydrate is classified as a corrosive substance.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Danger | H314: Causes severe skin burns and eye damage |

Toxicological Summary:

This compound Sodium Salt

GHS Hazard Classification:

The sodium salt of this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).

Toxicological Summary:

-

Acute Toxicity: According to its Safety Data Sheet, the product, when used and handled according to specifications, does not have any harmful effects. It is not subject to classification.

-

Primary Irritant Effect:

-

On the skin: No irritant effect.

-

On the eye: No irritating effect.

-

-